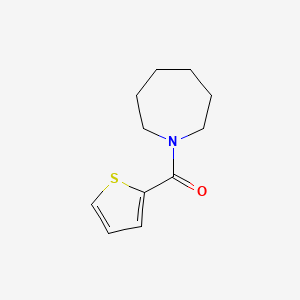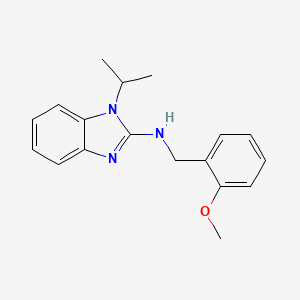![molecular formula C18H22N2O4 B5733767 2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)
2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as FDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FDP is a derivative of cyclohexanedione and piperazine, with a furan ring attached to the piperazine nitrogen.
作用机制
The mechanism of action of FDP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. FDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FDP has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
FDP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FDP has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, FDP has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus.
实验室实验的优点和局限性
One of the main advantages of FDP is its versatility in various research fields. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it a valuable tool for researchers. However, one of the limitations of FDP is its limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on FDP. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine its specificity and sensitivity for detecting amyloid-beta plaques in the brain. Another area of interest is its potential use in combination with other drugs for the treatment of cancer and viral infections. Finally, more studies are needed to fully understand the mechanism of action of FDP and its potential applications in various research fields.
Conclusion:
In conclusion, FDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of FDP involves the reaction of 2,4-pentanedione, piperazine, and furfural in the presence of a catalyst. FDP has been extensively studied for its potential applications in medicinal chemistry and pharmacology, and has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. FDP has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of FDP and its potential applications in various research fields.
合成方法
The synthesis of FDP involves the reaction of 2,4-pentanedione, piperazine, and furfural in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, a Michael addition reaction. The resulting product is a yellow crystalline solid with a melting point of 180-182°C.
科学研究应用
FDP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. FDP has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it selectively binds to amyloid-beta plaques in the brain.
属性
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2)10-14(21)13(15(22)11-18)12-19-5-7-20(8-6-19)17(23)16-4-3-9-24-16/h3-4,9,12H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIFOZICXBXELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5521390 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)


![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)
![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)



